molecular formula C13H14N4O B589808 2-(1-Hydroxy-3-butynyl)-4-(1,2,4-triazolylmethyl)aniline CAS No. 1329797-47-8

2-(1-Hydroxy-3-butynyl)-4-(1,2,4-triazolylmethyl)aniline

Cat. No.: B589808
CAS No.: 1329797-47-8
M. Wt: 242.282
InChI Key: CYPLYQIYHURTTB-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-3-butynyl)-4-(1,2,4-triazolylmethyl)aniline is a synthetic organic compound that features both aniline and triazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-3-butynyl)-4-(1,2,4-triazolylmethyl)aniline typically involves multi-step organic reactions. A common approach might include:

    Formation of the aniline derivative: Starting from a suitable aniline precursor, functional groups are introduced through reactions such as nitration, reduction, or halogenation.

    Introduction of the triazole ring: This can be achieved through cyclization reactions involving azides and alkynes under copper-catalyzed conditions (CuAAC).

    Attachment of the hydroxy-butynyl group: This step might involve the addition of a butynyl group followed by hydroxylation.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, or the use of specific catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The triazole ring can undergo reduction reactions, potentially altering its biological activity.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Copper(I) iodide for cycloaddition reactions.

Major Products

    Oxidation products: Ketones or aldehydes.

    Reduction products: Reduced triazole derivatives.

    Substitution products: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

    Antifungal and antibacterial agents: Compounds with triazole rings are often explored for their antimicrobial properties.

Medicine

    Drug development: Potential use in the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Material science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for compounds like 2-(1-Hydroxy-3-butynyl)-4-(1,2,4-triazolylmethyl)aniline often involves interaction with biological targets such as enzymes or receptors. The triazole ring can inhibit enzyme activity by binding to the active site, while the aniline group can interact with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Hydroxy-3-butynyl)-4-(1,2,4-triazolylmethyl)benzene
  • 2-(1-Hydroxy-3-butynyl)-4-(1,2,4-triazolylmethyl)pyridine

Uniqueness

2-(1-Hydroxy-3-butynyl)-4-(1,2,4-triazolylmethyl)aniline is unique due to its specific combination of functional groups, which can confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-[2-amino-5-(1H-1,2,4-triazol-5-ylmethyl)phenyl]but-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-2-3-12(18)10-6-9(4-5-11(10)14)7-13-15-8-16-17-13/h1,4-6,8,12,18H,3,7,14H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPLYQIYHURTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C1=C(C=CC(=C1)CC2=NC=NN2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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